molecular formula C10H18O B1626121 Cyclohexanone, 2-methyl-5-(1-methylethyl)- CAS No. 499-70-7

Cyclohexanone, 2-methyl-5-(1-methylethyl)-

Cat. No.: B1626121
CAS No.: 499-70-7
M. Wt: 154.25 g/mol
InChI Key: GCRTVIUGJCJVDD-RKDXNWHRSA-N
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Description

Tetrahydrocarvone is a p-menthane monoterpenoid.
Cyclohexanone, 2-methyl-5-(1-methylethyl)- is a natural product found in Mentha longifolia, Echinacea pallida, and other organisms with data available.

Properties

CAS No.

499-70-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

GCRTVIUGJCJVDD-RKDXNWHRSA-N

SMILES

CC1CCC(CC1=O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](CC1=O)C(C)C

Canonical SMILES

CC1CCC(CC1=O)C(C)C

density

0.898-0.908 (20°)

Key on ui other cas no.

5206-83-7
499-70-7

physical_description

clear, colourless liquid

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The yields of the hydrogenated products were determined by gas chromatography (GC). Hydrogenation of terminal alkenes such as 1-octene and α-methylstyrene proceeded readily within 24 hours at room temperature with excellent yields (see Table 1, entries 5-7). Internal alkenes trans-2-octene, cis-cyclooctene, and norbornylene were also hydrogenated at room temperature (see Table 1, entries 8-10). Hydrogenation of (R)-(+)-limonene occurred selectively at the terminal position; the internal tri-substituted C═C bond was not hydrogenated (see Table 1, entry 11). At room temperature, hydrogenation of (+)-dihydrocarvone occurred only at the C═C bond, affording 5-isopropyl-2-methylcyclohexanone in 99% yield (see Table 1, entry 12).
[Compound]
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alkenes
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alkenes trans-2-octene
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Synthesis routes and methods II

Procedure details

A pressure vessel was charged with 500 g of a mixture of alcohols containing 93.9 g of cis-piperitol, 136.45 g of trans-piperitol, and 187.,8 g of cis and trans-carvenols, 10 g of Girdler G-22 barium promoted copper chromite catalyst, and 10 g of sodium carbonate. The vessel was heated with stirring to 200°-240° C. for 2 hours. After cooling, the product was filtered and distilled to yield 210.5 g of menthone/isomenthone mixture and 147.3 g of carvomenthone. The menthones and carvomenthones were cleanly separated by distillation. The distillation residue containing piperitone and carvenone was hydrogenated at 60 psig hydrogen pressure and ambient temperature using 2% Raney nickel catalyst. Distillation of the hydrogenated product yielded an additional 8.2 g of mentone and 5.3 g of carvomenthone.
[Compound]
Name
mixture
Quantity
500 g
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alcohols
Quantity
93.9 g
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reactant
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reactant
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trans-piperitol
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136.45 g
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Reactant of Route 2
Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Reactant of Route 3
Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Reactant of Route 4
Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Reactant of Route 6
Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Customer
Q & A

Q1: What is the molecular formula and weight of carvomenthone?

A1: Carvomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What spectroscopic techniques are used to characterize carvomenthone?

A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]

Q3: What information can be obtained from the 13C NMR spectrum of carvomenthone in the presence of chiral lanthanide shift reagents?

A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of carvomenthone enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for carvomenthone compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.

Q4: How is carvomenthone utilized in organic synthesis?

A4: Carvomenthone serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.

Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using carvomenthone?

A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing carvomenthone derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.

Q6: How does carvomenthone behave in hydrogenation reactions?

A6: Carvomenthone can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.

Q7: What is the role of carvomenthone in studies of oxidoreduction in plant cells?

A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in carvomenthone over time, they can study the kinetics and mechanism of this bioreduction process.

Q8: What are the applications of carvomenthone-based polyols?

A8: Polyols synthesized from lactones derived from carvomenthone are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.

Q9: How do structural modifications of carvomenthone affect its reactivity in imine alkylation reactions?

A10: The presence of substituents on the carvomenthone ring can significantly impact the diastereoselectivity of alkylation reactions involving carvomenthone-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.

Q10: What is known about the toxicity of carvomenthone?

A11: While carvomenthone is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.

Q11: What is the environmental fate of carvomenthone?

A12: Limited information is available on the environmental degradation and impact of carvomenthone. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.

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